Cas no 2172006-89-0 (4-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-4-methylpentanoic acid)

4-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-4-methylpentanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its structure features a cyclopentyl backbone with a carboxylate terminus and an Fmoc-protected amine, ensuring compatibility with standard solid-phase peptide synthesis (SPPS) protocols. The compound’s rigid cyclopentyl moiety enhances conformational control, while the 4-methylpentanoic acid side chain provides steric and solubility advantages. The Fmoc group allows for mild deprotection under basic conditions, minimizing side reactions. This derivative is particularly useful in constructing peptides requiring constrained geometries or hydrophobic segments, making it valuable for medicinal chemistry and biochemical research. High purity and consistent performance are key attributes for reliable synthetic outcomes.
4-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-4-methylpentanoic acid structure
2172006-89-0 structure
Product Name:4-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-4-methylpentanoic acid
CAS No:2172006-89-0
MF:C28H34N2O5
MW:478.579967975616
CID:6402551
PubChem ID:165527811
Update Time:2025-06-30

4-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-4-methylpentanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-4-methylpentanoic acid
    • 2172006-89-0
    • 4-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}-4-methylpentanoic acid
    • EN300-1502243
    • Inchi: 1S/C28H34N2O5/c1-28(2,14-13-26(32)33)30-25(31)16-18-11-12-19(15-18)29-27(34)35-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-10,18-19,24H,11-17H2,1-2H3,(H,29,34)(H,30,31)(H,32,33)
    • InChI Key: PGQVPRDCENKEBG-UHFFFAOYSA-N
    • SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1CCC(CC(NC(C)(C)CCC(=O)O)=O)C1)=O

Computed Properties

  • Exact Mass: 478.24677219g/mol
  • Monoisotopic Mass: 478.24677219g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 10
  • Complexity: 746
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 105Ų

4-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-4-methylpentanoic acid Pricemore >>

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Additional information on 4-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-4-methylpentanoic acid

4-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-4-methylpentanoic acid: A Comprehensive Overview

The compound 4-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-4-methylpentanoic acid (CAS No. 2172006-89-0) is a highly specialized organic molecule with significant potential in the fields of pharmacology and materials science. This compound is characterized by its complex structure, which includes a cyclopentane ring, a fluorenylmethoxycarbonyl (Fmoc) group, and a pentanoic acid moiety. The presence of these functional groups makes it a versatile compound with applications ranging from drug delivery systems to advanced materials synthesis.

The Fmoc group, a well-known protecting group in peptide synthesis, plays a crucial role in stabilizing the molecule during various chemical reactions. Recent studies have highlighted the importance of Fmoc-containing compounds in enhancing the stability and bioavailability of drugs. For instance, researchers have demonstrated that Fmoc-modified peptides exhibit improved solubility and reduced immunogenicity, making them ideal candidates for therapeutic applications.

The cyclopentane ring in this compound contributes to its structural rigidity, which is essential for maintaining the molecule's conformational integrity. This feature is particularly advantageous in drug design, where precise molecular geometry is critical for targeting specific biological pathways. Moreover, the methyl group attached to the pentanoic acid moiety enhances the compound's lipophilicity, facilitating its absorption across biological membranes.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through a combination of nucleophilic acyl substitution and peptide coupling reactions. These methods not only ensure high yields but also allow for precise control over the stereochemistry of the product. The ability to synthesize this compound on an industrial scale has opened new avenues for its application in pharmaceuticals and biotechnology.

In terms of applications, this compound has shown promise as a precursor for the development of novel antibiotics and anticancer agents. Its unique structure allows for selective binding to specific biomolecules, making it a valuable tool in drug discovery. Additionally, its use as a building block in polymer chemistry has been explored, with researchers investigating its potential as a monomer for producing high-performance polymers with tailored properties.

From an environmental perspective, the synthesis and application of this compound are designed to minimize ecological impact. Researchers have developed eco-friendly synthetic routes that utilize renewable resources and reduce waste generation. These efforts align with the growing demand for sustainable practices in the chemical industry.

In conclusion, 4-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-4-methylpentanoic acid represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methods and application development, positions it as a key player in advancing modern science and technology.

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